molecular formula C8H9ClN2O2 B12609097 Benzenemethanamine, 4-chloro-A-methyl-2-nitro-, (AR)-

Benzenemethanamine, 4-chloro-A-methyl-2-nitro-, (AR)-

Cat. No.: B12609097
M. Wt: 200.62 g/mol
InChI Key: UGEHGFKWQXRLNP-RXMQYKEDSA-N
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Description

Benzenemethanamine, 4-chloro-A-methyl-2-nitro-, (AR)- is a chemical compound with the molecular formula C8H9ClN2O2 It is a derivative of benzenemethanamine, characterized by the presence of a chloro group at the 4-position, a methyl group at the alpha position, and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 4-chloro-A-methyl-2-nitro-, (AR)- typically involves multiple stepsThe reaction conditions often involve the use of strong acids like sulfuric acid for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the amination step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 4-chloro-A-methyl-2-nitro-, (AR)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can produce various substituted benzenemethanamines .

Scientific Research Applications

Benzenemethanamine, 4-chloro-A-methyl-2-nitro-, (AR)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenemethanamine, 4-chloro-A-methyl-2-nitro-, (AR)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups influence the compound’s reactivity and binding affinity to different targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanamine, 4-chloro-A-methyl-2-nitro-, (AR)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

(1R)-1-(4-chloro-2-nitrophenyl)ethanamine

InChI

InChI=1S/C8H9ClN2O2/c1-5(10)7-3-2-6(9)4-8(7)11(12)13/h2-5H,10H2,1H3/t5-/m1/s1

InChI Key

UGEHGFKWQXRLNP-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Cl)[N+](=O)[O-])N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])N

Origin of Product

United States

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